molecular formula C9H11NO3 B1297695 Methyl 2-amino-3-methoxybenzoate CAS No. 5121-34-6

Methyl 2-amino-3-methoxybenzoate

Cat. No. B1297695
M. Wt: 181.19 g/mol
InChI Key: YJEZEMGLLFLMDF-UHFFFAOYSA-N
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Patent
US08673897B2

Procedure details

To 8-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione (0.8 g, 4.1 mmol) in anhydrous methanol (25 mL), was added sodium hydroxide (0.24 g, 4.1 mmol) and the mixture was heated to reflux for 2 hours. The solution was cooled, diluted with ethyl acetate, washed with water, saturated sodium bicarbonate, then brine, and dried with sodium sulfate. It was filtered and concentrated to yield methyl 2-amino-3-methoxybenzoate (750 mg, 100%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[NH:9][C:10](=O)[O:11][C:12](=[O:13])[C:7]=2[CH:6]=[CH:5][CH:4]=1.[OH-].[Na+]>CO.C(OCC)(=O)C>[NH2:9][C:8]1[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[CH:6][C:7]=1[C:12]([O:11][CH3:10])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
COC1=CC=CC2=C1NC(OC2=O)=O
Name
Quantity
0.24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
WASH
Type
WASH
Details
washed with water, saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
It was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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